molecular formula C12H10Cl2N2O2S B2838366 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol CAS No. 338411-04-4

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol

Cat. No.: B2838366
CAS No.: 338411-04-4
M. Wt: 317.18
InChI Key: RFHDRDCZLCKFFT-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is an organic compound that belongs to the class of pyrimidinols This compound is characterized by the presence of a dichlorobenzyl group attached to a sulfanyl group, which is further connected to a methoxy-substituted pyrimidinol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol typically involves the reaction of 2,4-dichlorobenzyl chloride with 5-methoxy-4-pyrimidinol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorobenzyl chloride and 5-methoxy-4-pyrimidinol.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide.

    Procedure: The 2,4-dichlorobenzyl chloride is added to a solution of 5-methoxy-4-pyrimidinol in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinol ring or the dichlorobenzyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified pyrimidinol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve the modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2,4-Dichlorobenzyl)sulfanyl)-6-methyl-4-pyrimidinol
  • 2-((2,4-Dichlorobenzyl)sulfanyl)-1,3-benzoxazole
  • 2-((2,4-Dichlorobenzyl)sulfanyl)-5-(1-naphthylmethyl)-1,3,4-thiadiazole

Uniqueness

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is unique due to its specific substitution pattern on the pyrimidinol ring and the presence of both dichlorobenzyl and sulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

2-((2,4-Dichlorobenzyl)sulfanyl)-5-methoxy-4-pyrimidinol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with various substituents, including a dichlorobenzyl group and a methoxy group. Its molecular formula is C13H12Cl2N2OSC_{13}H_{12}Cl_2N_2OS with a molecular weight of approximately 347.28 g/mol . The presence of sulfur atoms in its structure suggests potential reactivity that can be exploited for biological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. This compound may exert its effects by:

  • Inhibition of Enzymatic Activity : It potentially binds to enzymes involved in cancer cell proliferation, disrupting their function and leading to reduced cell viability.
  • Modulation of Receptor Activity : The compound may interact with various receptors that are crucial for cellular signaling pathways, thereby influencing cell growth and apoptosis .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit promising anticancer activities. For instance, studies have shown that related pyrimidine compounds can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer), HT-29 (colon cancer), and M21 (skin melanoma) at nanomolar concentrations .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (nM)Mechanism
This compoundMCF750Cell cycle arrest in G2/M phase
Related Compound AHT-2930Microtubule disruption
Related Compound BM2145Apoptosis induction

IC50 values represent the concentration required to inhibit cell growth by 50% .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may exhibit significant inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antiproliferative Activity Study : A study evaluated the effects of several pyrimidine derivatives on human cancer cell lines. The results demonstrated that compounds similar to this compound effectively blocked cell cycle progression and induced apoptosis in resistant cancer cells .

    Results Summary :
    • Cell Cycle Analysis : Treated cells showed a significant increase in G2/M phase arrest.
    • Fluorescence Microscopy : Visualization indicated disruption of microtubules upon treatment.
  • Antimicrobial Efficacy Testing : In vitro assays were conducted to assess the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed effective inhibition at low concentrations, suggesting potential therapeutic applications in treating bacterial infections .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-methoxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-18-10-5-15-12(16-11(10)17)19-6-7-2-3-8(13)4-9(7)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHDRDCZLCKFFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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